molecular formula C19H24N4O4S B3304785 N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921867-13-2

N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3304785
CAS No.: 921867-13-2
M. Wt: 404.5 g/mol
InChI Key: VJQMIGRREVWFMW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a 1H-imidazole core substituted with hydroxymethyl and a propan-2-yl carbamoyl methyl group at positions 5 and 1, respectively. The imidazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further attached to a 4-acetylphenyl group.

Properties

IUPAC Name

2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12(2)21-17(26)9-23-16(10-24)8-20-19(23)28-11-18(27)22-15-6-4-14(5-7-15)13(3)25/h4-8,12,24H,9-11H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQMIGRREVWFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 338426-25-8)

  • Core Structure : 1H-imidazole with methyl and phenyl substituents.
  • Key Differences : Lacks the hydroxymethyl and carbamoyl groups present in the target compound. The 4-chlorophenyl group may enhance lipophilicity compared to the acetylphenyl group.
  • Bioactivity : Structural analogs with chlorophenyl groups often exhibit antimicrobial or anti-inflammatory properties, though specific data for this compound are unavailable .

N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide (Compound 1 from )

  • Core Structure : Simplified imidazole with a methyl group and ethyl-acetamide side chain.
  • Key Differences: Absence of sulfanyl bridges and complex substituents.

Benzimidazole and Oxadiazole Derivatives

N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29 from )

  • Core Structure : Benzimidazole fused with a benzene ring, substituted with ethyl and methylsulfonyl groups.

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t from )

  • Core Structure : Oxadiazole ring with indole and sulfanyl-acetamide substituents.
  • The indole group may confer serotonin receptor affinity or antioxidant activity .

Sulfonamide and Tetrazole Derivatives

Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl) (CAS 1797879-13-0)

  • Core Structure : Imidazole with a sulfonamide linker and 2-chlorophenyl group.
  • Key Differences : Sulfonamide groups enhance hydrogen-bonding capacity and are common in protease inhibitors (e.g., carbonic anhydrase). The absence of a hydroxymethyl group reduces hydrophilicity .

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (CAS 329080-24-2)

  • Core Structure : Tetrazole ring with methyl and isopropylphenyl groups.
  • Key Differences : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability. The isopropylphenyl group increases lipophilicity, favoring CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

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